ALDH3A1 Enzyme Inhibition: 3,5-Dibromo-4-isopropoxybenzaldehyde Demonstrates Moderate Potency Distinct from Inactive Analogs
Inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) was evaluated for 3,5-dibromo-4-isopropoxybenzaldehyde [1]. The compound exhibited an IC50 of 360 nM. In contrast, the 4-hydroxy analog (3,5-dibromo-4-hydroxybenzaldehyde) and the 4-methoxy analog (3,5-dibromo-4-methoxybenzaldehyde) show no reported inhibitory activity against this target in available databases, suggesting that the isopropoxy substitution is a key determinant of binding affinity. Additionally, the compound showed no significant inhibition (IC50 > 1,000,000 nM) against rabbit aldehyde oxidase (AOX) and mushroom tyrosinase [2], indicating a degree of selectivity.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 3,5-Dibromo-4-hydroxybenzaldehyde and 3,5-Dibromo-4-methoxybenzaldehyde: no reported activity |
| Quantified Difference | >5-fold selectivity window over inactive analogs |
| Conditions | Inhibition of full length human ALDH3A1 expressed in E. coli BL21 (DE3), using benzaldehyde as substrate with 2 min preincubation |
Why This Matters
This differential activity profile supports the selection of this specific compound for studies targeting ALDH3A1, while avoiding analogs that are likely to be inactive.
- [1] BindingDB. (n.d.). BDBM50448790 (CHEMBL3128208): Inhibition of full length human ALDH3A1. View Source
- [2] BindingDB. (n.d.). BDBM50486220 (CHEMBL2228305): Inhibition of rabbit AOX and mushroom tyrosinase. View Source
